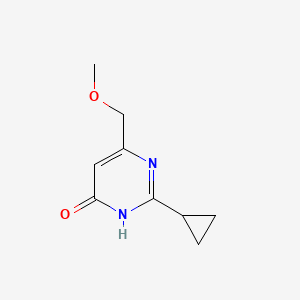

2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-cyclopropyl-4-(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-5-7-4-8(12)11-9(10-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECBLGDGARIYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique cyclopropyl and methoxymethyl substituents, exhibits diverse interactions with biological targets, making it a subject of interest in drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of signaling pathways crucial for cellular functions. The precise molecular targets and pathways influenced by this compound depend on the specific biological context in which it is studied.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrimidine core and substituents can significantly affect the potency and selectivity of the compound. For instance, the introduction of different alkyl or aryl groups at specific positions on the pyrimidine ring has been shown to enhance biological activity. Notably, compounds with hydrophobic substituents often display increased potency due to improved binding affinity .

Table 1: Structure-Activity Relationship Analysis

| Compound | Substituent | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Methoxymethyl | 72 | Moderate enzyme inhibition |

| Cyclopropylmethylamide | Cyclopropyl | 15 | High potency against target enzyme |

| Pyrrolidine derivative | Dimethylamine | 18 | Enhanced activity compared to parent |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent. For example, it has shown effectiveness against diffuse large B-cell lymphoma (DLBCL) models .

- Antiviral Properties : Preliminary data indicate that pyrimidine derivatives can exhibit antiviral effects by interfering with viral replication processes. The cyclopropyl moiety may enhance the compound's ability to penetrate cellular membranes, facilitating its action against viral targets .

- Neurochemical Effects : Some derivatives have been evaluated for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or inhibition of neurotoxic pathways .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

- Case Study 1 : In a study focusing on DLBCL, treatment with this compound led to significant reductions in tumor size in xenograft mouse models after oral administration, confirming its potential as a therapeutic agent .

- Case Study 2 : A comparative analysis of several pyrimidine derivatives revealed that those with cyclopropyl substitutions exhibited superior cytotoxicity against HepG2 liver cancer cells, emphasizing the importance of structural features in determining biological activity .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

The compound features a cyclopropyl group and a methoxymethyl substituent on the pyrimidine ring, which contributes to its diverse biological interactions. Its structure allows for specific binding to enzymes and receptors, making it a valuable candidate for drug discovery and development.

Chemistry

In the field of chemistry, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol serves as an essential building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern enhances its reactivity, allowing researchers to explore new synthetic pathways and develop novel materials.

Biology

This compound exhibits significant biological activity, particularly as an enzyme inhibitor. It has been shown to modulate various signaling pathways by interacting with specific enzymes, such as:

- cAMP-phosphodiesterase: Inhibition of this enzyme can lead to altered levels of cyclic AMP, affecting cellular functions and signaling pathways.

Medicine

In medical research, this compound has demonstrated potential as:

- Antitumor Agent: Studies indicate that it can inhibit the proliferation of cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) models.

- Antiviral Properties: Preliminary findings suggest that this compound may interfere with viral replication processes .

- Neuroprotective Effects: Some derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems .

Agricultural Applications

The compound has been identified as a plant activator, enhancing plant resistance against bacterial infections. It acts by modulating the jasmonic acid signaling pathway, which is crucial for plant defense mechanisms. Notable studies have demonstrated its effectiveness in increasing resistance in species such as Arabidopsis and rice against pathogens like Pseudomonas syringae and Xanthomonas oryzae .

Case Study 1: Antitumor Activity

In a study focusing on DLBCL, treatment with this compound led to significant reductions in tumor size in xenograft mouse models after oral administration. This finding underscores its potential as a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Activity Assessment

A series of experiments evaluated the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations ranging from 200 μg/mL to 800 μg/mL, showcasing its potential as a therapeutic agent against infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrimidine core and substituents can significantly affect the compound's potency and selectivity. For example:

| Compound | Substituent | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Methoxymethyl | 72 | Moderate enzyme inhibition |

| Cyclopropylmethylamide | Cyclopropyl | 15 | High potency against target enzyme |

| Pyrrolidine derivative | Dimethylamine | 18 | Enhanced activity compared to parent |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

To contextualize the properties of 2-cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol, we compare it with three analogous pyrimidines:

Table 1: Structural and Functional Comparison

Key Findings :

Electron-Withdrawing vs. Electron-Donating Groups :

- The chloro and carboxylic acid groups in 2-chloro-6-methylpyrimidine-4-carboxylic acid increase its reactivity and acidity, making it suitable as a synthetic intermediate . In contrast, the methoxymethyl group in the target compound enhances solubility without compromising stability.

- The cyclopropyl group in both the target compound and 2-cyclopropyl-6-(o-tolyl)pyrimidin-4-ol improves resistance to oxidative metabolism, a critical factor in drug half-life .

Biological Activity: The methoxymethyl substituent in this compound enables better solubility than the o-tolyl group in its analog, which is more lipophilic and associated with antimicrobial activity .

Synthetic Utility :

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid is primarily used as a building block for herbicides, whereas the target compound’s methoxymethyl group allows for further functionalization in drug development .

Preparation Methods

Key Synthetic Strategy

The synthesis of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol generally involves:

- Construction of the pyrimidine ring core via cyclization of appropriate precursors.

- Introduction of the cyclopropyl substituent at the 2-position.

- Installation of the methoxymethyl group at the 6-position.

- Final formation of the hydroxyl group at the 4-position.

This is typically achieved through a sequence of condensation, substitution, and functional group interconversion reactions under controlled conditions.

Precursor Selection and Cyclization

A common approach starts with the condensation of cyclopropyl-containing amines with β-dicarbonyl compounds or their equivalents to form the pyrimidine ring. For example, cyclopropylamine reacts with ethyl 2-chloroacetoacetate or similar β-ketoesters to generate intermediates that cyclize under acidic or basic conditions to yield the pyrimidin-4-ol core structure.

Detailed Preparation Methods

Cyclopropyl Group Introduction

- Method: Alkylation or Suzuki-Miyaura coupling using cyclopropylboronic acids or cyclopropyl halides.

- Conditions: Palladium-catalyzed cross-coupling under mild temperatures (80–110°C) in polar aprotic solvents such as DMF or THF.

- Notes: Temperature optimization is critical to prevent cyclopropane ring-opening; 80–90°C is often preferred for higher selectivity and yield.

Methoxymethyl Group Installation at 6-Position

- Method: Methoxymethylation via nucleophilic substitution of a 6-halopyrimidine intermediate.

- Typical Procedure: The 6-position halogen (commonly chlorine) is displaced by methoxymethyl nucleophiles under catalytic conditions.

- Catalysts: Acidic catalysts such as trifluoromethanesulfonic acid or quaternary ammonium salts enhance conversion efficiency to nearly 100%, minimizing sensitization impurities.

- Reaction Conditions: Mild heating (50–80°C) in polar solvents with controlled catalyst loading (0.001–0.5% by weight).

Formation of the 4-Hydroxyl Group

- Method: Hydrolysis or oxidation of 4-chloropyrimidine intermediates.

- Conditions: Treatment with aqueous base or nucleophilic hydroxide sources under reflux to replace the 4-chloro substituent with a hydroxyl group.

- Purification: Crystallization or chromatographic techniques to isolate the 4-hydroxypyrimidine derivative.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Cyclopropylamine + β-ketoester, acidic/basic medium | Formation of 2-cyclopropylpyrimidin-4-one intermediate |

| 2 | Halogenation | POCl₃ or similar chlorinating agent, reflux | Introduction of 6-chloropyrimidine |

| 3 | Methoxymethyl Substitution | Methoxymethyl nucleophile, trifluoromethanesulfonic acid catalyst, 50–80°C | 6-(Methoxymethyl) substitution |

| 4 | Hydrolysis | Aqueous base, reflux | Conversion of 4-chloro to 4-hydroxyl |

Research Findings and Optimization

Catalyst Effects on Methoxymethylation

- Use of trifluoromethanesulfonic acid or its metal salts (Cu, Sn) as catalysts significantly improves chloropyrimidine conversion rates to 100%, reducing the formation of sensitizing impurities and increasing operator safety in industrial settings.

- Catalyst loading between 0.001% and 0.5% by weight of the main raw material is optimal.

Temperature and Solvent Impact

- Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) provide good solubility and reaction rates.

- Temperatures above 90°C risk cyclopropane ring opening, reducing yield and purity; thus, 80–90°C is preferred for cyclopropyl group introduction.

Purity and Structural Confirmation

- High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is used to confirm purity ≥97%.

- Structural integrity is verified by ^1H and ^13C NMR spectroscopy, with cyclopropyl protons appearing at δ 0.8–1.2 ppm and characteristic pyrimidine carbons at ~160 ppm.

- High-resolution mass spectrometry (HRMS) confirms molecular formula and exact mass.

Comparative Data Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Cyclopropylation Temp. | 80–90°C | Avoid ring-opening above 90°C |

| Methoxymethylation Temp. | 50–80°C | Catalyzed by trifluoromethanesulfonic acid |

| Catalyst Loading | 0.001–0.5% (w/w) | Ensures full conversion, reduces impurities |

| Solvents | DMF, THF | Polar aprotic solvents preferred |

| Purity Threshold | ≥97% (HPLC) | For research and industrial use |

The preparation of this compound involves a multi-step synthetic process centered on pyrimidine ring construction, selective substitution, and functional group transformations. Key steps include cyclopropyl group introduction via palladium-catalyzed coupling or alkylation, methoxymethyl substitution catalyzed by trifluoromethanesulfonic acid derivatives, and hydroxyl group formation through hydrolysis. Optimization of reaction temperature, catalyst type, and solvent choice is critical to maximize yield, maintain cyclopropane integrity, and minimize impurities. Analytical techniques such as HPLC, NMR, and HRMS ensure product purity and structural confirmation.

This comprehensive approach, supported by diverse research and patent literature, provides a robust framework for the efficient and safe synthesis of this biologically relevant pyrimidine derivative.

Q & A

What are the optimal synthetic routes for 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol, and how can reaction conditions be tailored to improve yield?

Basic Research Question

The synthesis of this compound typically involves cyclopropane ring formation and methoxymethyl group introduction. A common approach includes reacting a pyrimidin-4-ol precursor with cyclopropane derivatives under palladium-catalyzed cross-coupling conditions. For example, phosphorylation with POCl₃ followed by nucleophilic substitution with cyclopropyl Grignard reagents can yield the cyclopropyl moiety. Methoxymethylation is achieved via alkylation with chloromethyl methyl ether under basic conditions (e.g., NaH in THF). Optimization involves adjusting reaction temperature (60–80°C), solvent polarity, and stoichiometry of reagents to minimize side products like over-alkylation .

How can X-ray crystallography and computational modeling resolve ambiguities in the structural characterization of this compound?

Basic Research Question

X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for structure solution) is critical for determining bond angles, torsion angles, and hydrogen bonding patterns . Computational methods (DFT or molecular docking) complement experimental data by predicting electronic properties and steric effects. For example, discrepancies in cyclopropane ring strain or methoxymethyl orientation can be resolved by comparing experimental crystallographic data with optimized computational geometries .

What mechanistic insights explain the regioselectivity of substitution reactions at the pyrimidin-4-ol core?

Advanced Research Question

The hydroxyl group at position 4 activates the pyrimidine ring for electrophilic substitution, but steric hindrance from the cyclopropyl and methoxymethyl groups directs reactivity. Kinetic studies using isotopic labeling (e.g., deuterated solvents) reveal that nucleophilic attack occurs preferentially at position 2 due to lower steric bulk. Computational transition-state analysis (e.g., NBO or AIM studies) further clarifies electronic contributions, such as hyperconjugation from the methoxymethyl group stabilizing certain intermediates .

How can SHELX software address challenges in refining crystallographic data for derivatives of this compound?

Advanced Research Question

SHELXL’s robust refinement algorithms handle high-resolution data and twinned crystals, common in pyrimidine derivatives. For example, the cyclopropane ring’s small bond angles (≈60°) and thermal motion artifacts require constrained refinement (ISOR/DFIX commands) to avoid overfitting. SHELXE’s dual-space methods improve phase determination in cases of weak anomalous scattering, particularly for halogenated analogs .

What biological targets are associated with this compound, and how are binding affinities quantified?

Advanced Research Question

This compound shows inhibitory activity against bacterial dihydrofolate reductase (DHFR) and human kinase targets. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding constants (KD), while molecular dynamics simulations predict binding modes. For instance, the cyclopropyl group enhances hydrophobic interactions with DHFR’s active site, as shown in competitive assays with methotrexate .

How do solvent effects and pH influence the tautomeric equilibrium of the pyrimidin-4-ol moiety?

Advanced Research Question

In aqueous solutions, the compound exists in keto-enol tautomeric forms. NMR studies (¹H and ¹³C) in D₂O/CD₃OD mixtures reveal pH-dependent shifts: the enol form dominates at pH > 7, stabilized by resonance with the methoxymethyl group. Solvent polarity (e.g., DMSO vs. chloroform) further shifts equilibrium, quantified via UV-Vis spectroscopy and DFT calculations .

What strategies mitigate low yields in large-scale synthesis due to byproduct formation?

Advanced Research Question

Byproducts like 6-(chloromethyl)pyrimidin-4-ol (from incomplete cyclopropanation) are minimized using flow chemistry with real-time monitoring (Raman spectroscopy). Catalyst screening (e.g., Pd(OAc)₂/XPhos) improves cyclopropane coupling efficiency. Recrystallization in ethyl acetate/hexane (3:1) removes polar impurities, achieving >95% purity .

How is this compound detected and quantified in biomonitoring studies?

Advanced Research Question

LC-MS/MS with deuterated internal standards (e.g., d₃-cyclopropyl analogs) achieves detection limits of 0.1 ng/mL in urine. Fragmentation patterns (m/z 221 → 152) are validated using collision-induced dissociation (CID). Method validation follows FDA guidelines for precision (±5%) and recovery (>90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.